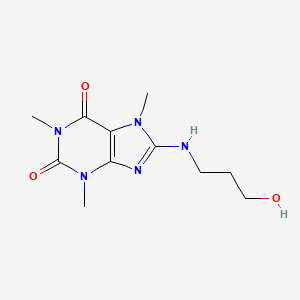
Caffeine, 8-((3-hydroxypropyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeine, 8-((3-hydroxypropyl)amino)-: is a derivative of caffeine, a well-known xanthine alkaloid. This compound is characterized by the substitution of a hydroxypropylamino group at the C-8 position of the caffeine molecule. The modification at this position can significantly alter the biological and chemical properties of the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of caffeine, 8-((3-hydroxypropyl)amino)- typically involves the modification of caffeine at the C-8 position. One common method is the cross-coupling reaction of 8-bromocaffeine with 3-amino-1-propanol. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like XantPhos, under microwave activation . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The raw materials, such as 8-bromocaffeine and 3-amino-1-propanol, are sourced in bulk, and the reactions are monitored using advanced analytical techniques to ensure the desired product quality.
化学反应分析
Types of Reactions: Caffeine, 8-((3-hydroxypropyl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxypropylamino group can be substituted with other functional groups to create a variety of derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed: The major products formed from these reactions include various derivatives of caffeine with different functional groups at the C-8 position. These derivatives can exhibit a wide range of biological activities and chemical properties.
科学研究应用
Caffeine, 8-((3-hydroxypropyl)amino)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other caffeine derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is investigated for its potential use in various industrial applications, such as in the development of new materials and chemical processes.
作用机制
The mechanism of action of caffeine, 8-((3-hydroxypropyl)amino)- involves its interaction with various molecular targets. Like caffeine, it can act as an antagonist to adenosine receptors, which are involved in regulating various physiological processes . The hydroxypropylamino group may enhance its binding affinity to these receptors or alter its interaction with other molecular targets, leading to unique biological effects.
相似化合物的比较
Caffeine: The parent compound, known for its stimulant effects.
8-bromocaffeine: A precursor used in the synthesis of various caffeine derivatives.
8-alkoxy-substituted caffeine derivatives: Known for their antibacterial properties.
Uniqueness: Caffeine, 8-((3-hydroxypropyl)amino)- is unique due to the presence of the hydroxypropylamino group at the C-8 position
属性
CAS 编号 |
95073-80-6 |
|---|---|
分子式 |
C11H17N5O3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
8-(3-hydroxypropylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-14-7-8(13-10(14)12-5-4-6-17)15(2)11(19)16(3)9(7)18/h17H,4-6H2,1-3H3,(H,12,13) |
InChI 键 |
WYIRAEXIRSTMPM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
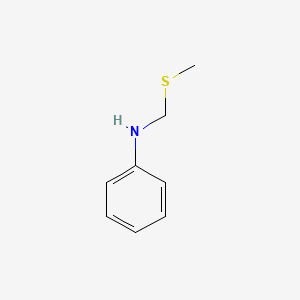
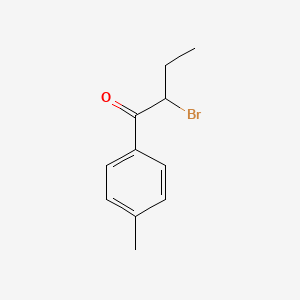
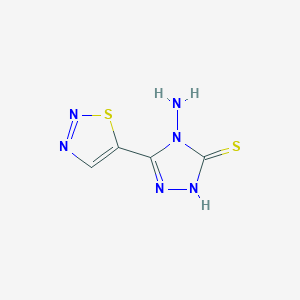
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
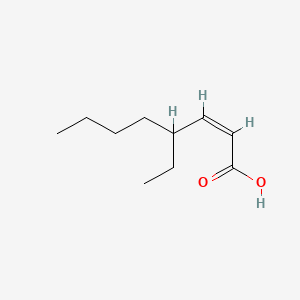
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
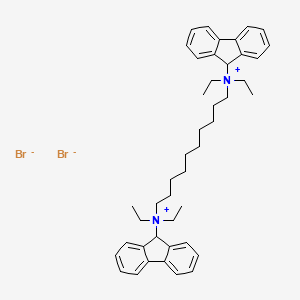

![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
